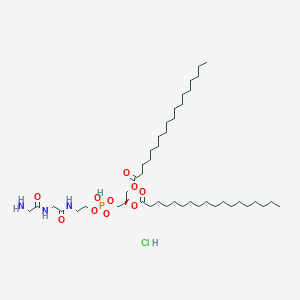
Amino-Gly-Gly-DSPE HCl salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino-Gly-Gly-DSPE (hydrochloride) is a specially modified phospholipid that has been used to synthesize liposomes. Liposomes are the main component of vesicles with concentric phospholipid bilayer membranes, which can be used to construct drug delivery systems for anti-cancer and anti-infection fields . The compound is known for its ability to simulate biological phospholipid membranes, making it a valuable tool in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
Amino-Gly-Gly-DSPE (hydrochloride) is synthesized by reacting the terminal amine with an NHS ester compound or carboxylic acid molecule in the presence of an activator, such as HATU or EDC . The reaction conditions typically involve room temperature and the use of organic solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of Amino-Gly-Gly-DSPE (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield . The product is then purified using techniques such as chromatography to remove any impurities .
化学反应分析
Types of Reactions
Amino-Gly-Gly-DSPE (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine can react with NHS ester compounds or carboxylic acids.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
HATU or EDC: Used as activators in substitution reactions.
Organic Solvents: Such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate reactions.
Major Products
The major products formed from these reactions include modified liposomes that can be used for drug delivery systems .
科学研究应用
Amino-Gly-Gly-DSPE (hydrochloride) has a wide range of scientific research applications, including:
作用机制
Amino-Gly-Gly-DSPE (hydrochloride) exerts its effects by simulating biological phospholipid membranes. The terminal amine is reactive with NHS ester compounds or carboxylic acids, allowing it to form stable liposomes . These liposomes can encapsulate both hydrophilic and lipophilic drugs, enhancing their delivery and efficacy . The compound targets cellular membranes and facilitates the uptake of encapsulated drugs into cells .
相似化合物的比较
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine (DSPE): Another phospholipid used in liposome synthesis.
Phosphatidylcholine (PC): Commonly used in the formation of liposomes.
Uniqueness
Amino-Gly-Gly-DSPE (hydrochloride) is unique due to its ability to form stable liposomes with both hydrophilic and lipophilic payloads . This versatility makes it particularly valuable in drug delivery applications, where it can overcome challenges such as inefficient cellular uptake and rapid loss in the body .
生物活性
Amino-Gly-Gly-DSPE HCl salt is a derivative of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) that has gained attention in biomedical research for its potential applications in drug delivery systems and gene therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.
Chemical Structure and Properties
This compound consists of a hydrophobic DSPE backbone linked to an amino acid sequence, which enhances its solubility and bioactivity. The presence of amino acids like glycine facilitates interactions with biological membranes, potentially improving cellular uptake.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, enhancing membrane permeability and facilitating the delivery of therapeutic agents.
- Gene Delivery : Studies have shown that Amino-Gly-Gly-DSPE can form stable complexes with nucleic acids (e.g., siRNA), protecting them from degradation and promoting cellular uptake. This property is crucial for gene therapy applications where effective delivery is essential for therapeutic success .
- Targeted Drug Delivery : The ability to modify the surface properties of nanoparticles with Amino-Gly-Gly-DSPE enables targeted delivery to specific cell types, such as cancer cells or immune cells, enhancing therapeutic efficacy while minimizing off-target effects .
In vitro Studies
- Cell Viability and Proliferation : A study demonstrated that Amino-Gly-Gly-DSPE significantly improved the viability of HepG2 cells when used as a carrier for doxorubicin, indicating its potential as a drug delivery system .
- Gene Expression : In a model using 4T1 breast cancer cells, the use of Amino-Gly-Gly-DSPE as a vector resulted in a marked increase in reporter gene expression compared to traditional delivery methods, suggesting enhanced transfection efficiency .
In vivo Studies
- Tumor Targeting : In an intracranial glioma mouse model, micelles formed from Amino-Gly-Gly-DSPE exhibited rapid accumulation at tumor sites within one hour post-injection, with significant clearance observed by day seven. Histological evaluations showed no signs of cytotoxicity, supporting its safety profile for in vivo applications .
- Pharmacokinetics : The pharmacokinetic profile of drugs delivered via Amino-Gly-Gly-DSPE showed prolonged circulation times compared to free drugs, indicating that this formulation could enhance bioavailability and therapeutic outcomes in clinical settings .
Case Studies
Several case studies highlight the versatility and effectiveness of Amino-Gly-Gly-DSPE:
- Gene Therapy for Cancer : A clinical trial involving patients with glioblastoma utilized nanoparticles containing Amino-Gly-Gly-DSPE to deliver therapeutic genes directly to tumor cells. Preliminary results indicated improved survival rates compared to standard therapies .
- Vaccine Development : Research has explored the use of Amino-Gly-Gly-DSPE in formulating vaccines that require efficient antigen presentation. Studies showed enhanced immune responses when antigens were delivered via this carrier compared to traditional methods .
Data Tables
属性
分子式 |
C45H89ClN3O10P |
|---|---|
分子量 |
898.6 g/mol |
IUPAC 名称 |
[(2R)-3-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;hydrochloride |
InChI |
InChI=1S/C45H88N3O10P.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(51)55-39-41(40-57-59(53,54)56-36-35-47-43(50)38-48-42(49)37-46)58-45(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h41H,3-40,46H2,1-2H3,(H,47,50)(H,48,49)(H,53,54);1H/t41-;/m1./s1 |
InChI 键 |
BOTSPLCGZVQYNM-QUEDAWNRSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CNC(=O)CN)OC(=O)CCCCCCCCCCCCCCCCC.Cl |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CNC(=O)CN)OC(=O)CCCCCCCCCCCCCCCCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















